Sulopenem
Overview
Description
Sulopenem is an orally bioavailable, broad-spectrum penem β-lactam antibiotic. It is currently under development for the treatment of infections caused by multi-drug resistant bacteria . It is a thiolanylthiopenem derivative patented by Pfizer Inc as an antibiotic with broad-spectrum antibacterial activity against most gram-positive and gram-negative bacteria .
Molecular Structure Analysis
The chemical structure of Sulopenem shares properties of penicillins, cephalosporins, and carbapenems . The IUPAC name for Sulopenem is (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(1R,3S)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid .
Chemical Reactions Analysis
Sulopenem is available as an oral prodrug formulation, sulopenem etzadroxil, which is hydrolyzed by intestinal esterases, resulting in active sulopenem .
Physical And Chemical Properties Analysis
The chemical formula of Sulopenem is C12H15NO5S3 . It is stable if stored as directed and should be protected from light and heat .
Scientific Research Applications
Treatment of Urinary Tract Infections : Sulopenem has been shown to be effective in treating uncomplicated urinary tract infections (uUTI) in adult women, especially against pathogens resistant to ciprofloxacin. It demonstrated superiority to ciprofloxacin in treating quinolone non-susceptible pathogens but was not non-inferior in treating quinolone-susceptible pathogens. It was found to be non-inferior in the combined population of patients with identified organisms at baseline (Dunne et al., 2020).
Activity Against Enterobacteriaceae : Sulopenem has shown potent in vitro activity against Enterobacteriaceae isolates from patients with urinary tract infection (UTI) or complicated intra-abdominal infection (cIAI). Its efficacy aligns with urgent drug-resistant threats defined by the CDC, including ESBL-producing strains of Escherichia coli and Klebsiella species (Puttagunta et al., 2018).
Effectiveness Against Bio-threat Bacterial Pathogens : Sulopenem has also demonstrated good in vitro microbiological activity against bio-threat bacterial pathogens such as Bacillus anthracis, Yersinia pestis, Burkholderia mallei, and Burkholderia pseudomallei. This supports its potential use in treating infections caused by bio-threat agents (Dunne et al., 2021).
Murine Efficacy Studies : In murine models, sulopenem showed effectiveness against Bacillus anthracis, indicating its potential as a novel broad-spectrum and orally available medical countermeasure (Puttagunta et al., 2022).
Treatment of Complicated Urinary Tract Infections : Sulopenem was tested for the treatment of complicated urinary tract infections (cUTI). It was not non-inferior to ertapenem followed by oral step-down therapy for cUTI, primarily due to a lower rate of asymptomatic bacteriuria in patients receiving ciprofloxacin. However, both IV and oral formulations of sulopenem were well-tolerated (Dunne et al., 2022).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(3S)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5S3/c1-5(14)7-9(15)13-8(11(16)17)12(20-10(7)13)19-6-2-3-21(18)4-6/h5-7,10,14H,2-4H2,1H3,(H,16,17)/t5-,6+,7+,10-,21?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSUCZWOEMTFAQ-IIOOQZKLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C2N(C1=O)C(=C(S2)SC3CCS(=O)C3)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)S[C@H]3CCS(=O)C3)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(3S)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | |
CAS RN |
120788-07-0 | |
Record name | Sulopenem [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120788070 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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